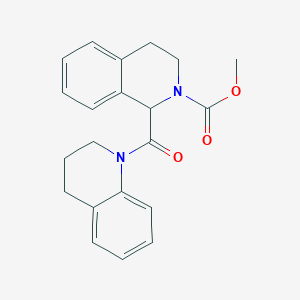
(1S)-1-pyrimidin-2-ylethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1S)-1-pyrimidin-2-ylethanamine;hydrochloride is a useful research compound. Its molecular formula is C6H10ClN3 and its molecular weight is 159.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tautomerism and Molecular Interactions
Pyrimidines play a crucial role in understanding the tautomerism of nucleic acid bases and their molecular interactions, which are fundamental to the structure and function of DNA and RNA. Infrared studies and theoretical calculations on nucleic acid bases, including pyrimidine derivatives, have provided insights into their tautomeric equilibria and the influence of molecular interactions on their stability, with implications for biological processes and potential mutation mechanisms (Person et al., 1989).
Anti-Cancer Applications
Pyrimidine-based scaffolds exhibit diverse pharmacological activities, including significant anti-cancer potential. These compounds have demonstrated the ability to interact with various enzymes, targets, and receptors, presenting a promising avenue for the development of novel anticancer agents. The synthesis and structure-activity relationships (SARs) of pyrimidines have been extensively studied, highlighting their role in the design of future drug candidates (Kaur et al., 2014).
Anti-Inflammatory Applications
Pyrimidine derivatives also show potent anti-inflammatory effects, attributed to their inhibitory actions on the expression and activities of key inflammatory mediators. Recent developments in the synthesis and SARs of pyrimidine derivatives have been summarized, offering guidelines for the development of new compounds with enhanced anti-inflammatory activities and minimal toxicity (Rashid et al., 2021).
Synthetic Pathways and Medicinal Chemistry
The synthesis and characterization of pyrimidine analogs have been extensively reviewed, focusing on their broad spectrum of biological activities. These activities include not only anticancer and anti-inflammatory effects but also antiviral, antifungal, and antibacterial properties. This demonstrates the versatility of pyrimidine as a scaffold for the discovery of new drugs across various therapeutic areas (Roopan & Sompalle, 2016).
Non-Proliferative Roles in Cancer
Beyond their role in proliferation, pyrimidine metabolism has been identified to have non-proliferative roles in cancer, affecting differentiation in cancers from different origins. This highlights the importance of pyrimidine metabolism in both the proliferation and differentiation of cancer cells, suggesting a complex role in tumorigenesis and the potential for targeted therapeutic strategies (Siddiqui & Ceppi, 2020).
Properties
IUPAC Name |
(1S)-1-pyrimidin-2-ylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c1-5(7)6-8-3-2-4-9-6;/h2-5H,7H2,1H3;1H/t5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFPQOISZUZLBH-JEDNCBNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC=N1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=CC=N1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2508832.png)

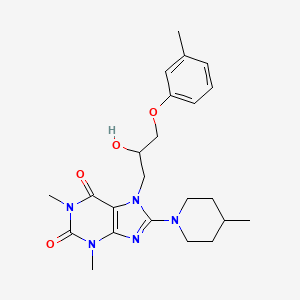
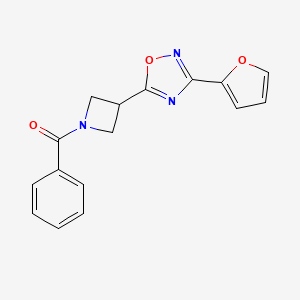


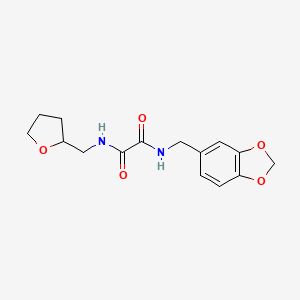
![6-{[Ethyl(2-methylprop-2-en-1-yl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2508846.png)

![N-(3-chlorophenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2508848.png)
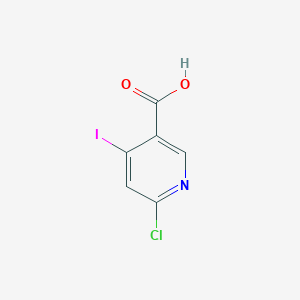
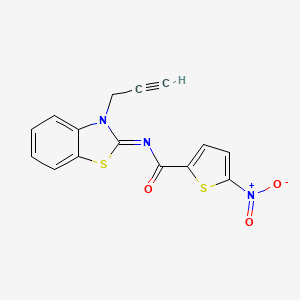
![2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2508852.png)
